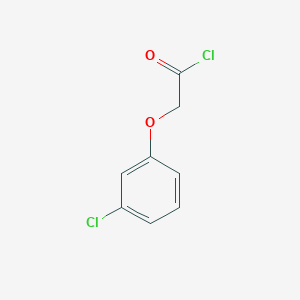

3-Chlorophenoxyacetyl chloride

Description

Context and Significance within Halogenated Aromatic Compounds

Halogenated aromatic compounds are organic molecules that contain one or more halogen atoms bonded to an aromatic ring. These compounds are of substantial commercial and research interest. encyclopedia.pubresearchgate.net Their applications span various industries, including pharmaceuticals, agriculture, and materials science. researchgate.netrsc.orgnih.gov The introduction of a halogen atom to an aromatic ring can significantly alter the molecule's physical, chemical, and biological properties. researchgate.net

Chlorinated phenols and their derivatives, a subset of halogenated aromatic compounds, are used as antiseptics, herbicides, and pesticides. encyclopedia.pub Chlorinated phenoxyacetyl halides, such as 3-Chlorophenoxyacetyl chloride, are important intermediates in the synthesis of more complex molecules. chemdad.comchemicalbook.comchemicalbook.com The presence of the chlorine atom and the reactive acyl chloride group makes them valuable precursors in various chemical reactions.

The position of the chlorine atom on the phenoxy group influences the reactivity and properties of the resulting molecule. The "3-chloro" designation indicates that the chlorine atom is attached to the third carbon atom of the phenol (B47542) ring, relative to the ether linkage. This specific substitution pattern can direct further chemical transformations and is a key factor in the design of target molecules.

Scope and Relevance of Research on Acyl Chlorides as Synthetic Building Blocks

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -C(=O)Cl. ambeed.com They are highly reactive and serve as crucial building blocks in organic synthesis. fiveable.meiitk.ac.in Their high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. fiveable.me

This reactivity allows acyl chlorides to be readily converted into a variety of other functional groups, including esters, amides, and anhydrides. ambeed.compearson.com The synthesis of these derivatives is a cornerstone of many chemical and pharmaceutical manufacturing processes. For instance, the reaction of an acyl chloride with an amine is a common method for forming amide bonds, which are fundamental to the structure of proteins and many pharmaceutical drugs. pearson.com

The study of specific acyl chlorides like this compound is driven by the need for tailored starting materials in multi-step syntheses. The presence of the chlorophenoxy moiety provides a scaffold that can be further modified, while the acyl chloride group offers a reliable handle for introducing new chemical linkages. Research in this area focuses on developing efficient synthetic routes to these building blocks and exploring their utility in creating novel and functional molecules.

Chemical Profile of this compound

The compound this compound is a disubstituted aromatic compound. Its chemical identity and properties are summarized in the table below.

| Property | Value |

| CAS Number | 114476-84-5 chemicalbook.com |

| Molecular Formula | C8H6Cl2O2 slideshare.net |

| Molecular Weight | 205.04 g/mol slideshare.net |

This data is compiled from publicly available chemical databases.

Synthesis and Reactivity

The primary method for synthesizing acyl chlorides is through the reaction of the corresponding carboxylic acid with a chlorinating agent. iitk.ac.inlibretexts.org In the case of this compound, the precursor is 3-Chlorophenoxyacetic acid. chemicalbook.com Common chlorinating agents used for this transformation include thionyl chloride (SOCl2) and oxalyl chloride. iitk.ac.in The reaction with thionyl chloride is often favored because the byproducts, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. libretexts.org

The reactivity of this compound is dominated by the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles. For example, it can react with:

Alcohols to form esters. fiveable.me

Amines to form amides. pearson.com

Carboxylates to form anhydrides.

Water to hydrolyze back to the parent carboxylic acid.

These reactions make this compound a versatile intermediate for introducing the 3-chlorophenoxyacetyl moiety into larger molecules. For instance, it has been used in the preparation of more complex structures such as carbohydrazide (B1668358) derivatives.

Applications in Organic Synthesis

The utility of this compound lies in its role as a precursor in the synthesis of various organic compounds. The 3-chlorophenoxy group is a structural motif found in some biologically active molecules. By using this compound as a starting material, chemists can efficiently construct these more complex targets. For example, it is a known intermediate in the synthesis of certain chemical products. chemdad.comchemicalbook.com Its isomer, 4-Chlorophenoxyacetyl chloride, has been used in the preparation of substituted acetophenone (B1666503) derivatives and other complex heterocyclic structures. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPINZNVDHXIYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426631 | |

| Record name | 3-CHLOROPHENOXYACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114476-84-5 | |

| Record name | 3-CHLOROPHENOXYACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chlorophenoxyacetyl Chloride

Laboratory-Scale Preparation Routes

Synthesis from 3-Chlorophenoxyacetic Acid and Chlorinating Agents

The most prevalent laboratory-scale synthesis of 3-Chlorophenoxyacetyl chloride involves the reaction of 3-Chlorophenoxyacetic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation due to its effectiveness and the convenient removal of byproducts, which are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).

The general reaction mechanism involves the nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent intramolecular rearrangement to yield the acid chloride. The reaction is typically carried out under reflux conditions to ensure completion. In some procedures for related compounds, a catalytic amount of N,N-dimethylformamide (DMF) or pyridine (B92270) is added to facilitate the reaction. google.com

A typical laboratory procedure would involve refluxing 3-Chlorophenoxyacetic acid with an excess of thionyl chloride for several hours. orgsyn.org After the reaction is complete, the excess thionyl chloride is removed, often by distillation under reduced pressure, to yield the crude this compound, which can be further purified by vacuum distillation.

| Reagent | Conditions | Catalyst | Byproducts |

| Thionyl chloride (SOCl₂) | Reflux | DMF or Pyridine (optional) | SO₂, HCl |

Exploration of Alternative Precursors and Reaction Conditions

While the use of 3-Chlorophenoxyacetic acid is the most direct route, alternative precursors are theoretically possible but less commonly reported in the literature for this specific isomer. The synthesis of the precursor itself, 3-Chlorophenoxyacetic acid, can be achieved through the reaction of 3-chlorophenol (B135607) with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate, followed by hydrolysis of the resulting ester. chemicalbook.com

Alternative chlorinating agents to thionyl chloride, such as oxalyl chloride or phosphorus trichloride, are also viable for the conversion of carboxylic acids to acid chlorides and could be applied to the synthesis of this compound. The choice of chlorinating agent may depend on factors such as substrate sensitivity, desired purity, and scale of the reaction.

Industrial-Scale Manufacturing Processes

On an industrial scale, the synthesis of this compound mirrors the laboratory-scale process but with considerations for efficiency, cost, and safety. The reaction of 3-Chlorophenoxyacetic acid with thionyl chloride remains the favored method due to its scalability and the straightforward removal of gaseous byproducts.

Industrial processes often utilize large, enclosed reactors to handle the corrosive nature of the reagents and byproducts. A patent for a similar compound, p-chlorophenoxyacetyl chloride, describes a process where the acid is dissolved in a solvent like chloroform, and thionyl chloride is added gradually. google.com The reaction mixture is then heated to boiling to drive off the SO₂ and HCl gas. google.com The resulting solution of the acid chloride can then be used directly in the next synthetic step or isolated.

Process optimization at an industrial scale focuses on maximizing yield, minimizing reaction time, and recycling of solvents and excess reagents where feasible. The use of a slight excess of the chlorinating agent is common to ensure complete conversion of the carboxylic acid. google.com

| Parameter | Industrial-Scale Consideration |

| Reactor | Large, enclosed, corrosion-resistant reactor |

| Solvent | Use of recoverable solvents like chloroform |

| Reagent Addition | Controlled, gradual addition of thionyl chloride |

| Byproduct Removal | Efficient scrubbing and removal of HCl and SO₂ gases |

| Process Control | Monitoring of reaction progress to ensure completion |

Chemical Reactivity and Mechanistic Investigations of 3 Chlorophenoxyacetyl Chloride

Nucleophilic Acyl Substitution Reactions

Amide Formation with Primary and Secondary Amines

3-Chlorophenoxyacetyl chloride reacts rapidly with primary and secondary amines to form N-substituted 2-(3-chlorophenoxy)acetamides. The reaction is typically exothermic and proceeds readily at room temperature. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. A base, such as triethylamine (B128534) or pyridine (B92270), is commonly added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion.

The general reaction is as follows: (3-ClPh)-O-CH₂-COCl + R¹R²NH → (3-ClPh)-O-CH₂-CONR¹R² + HCl

Below is a representative scope of this transformation:

| Amine (Nucleophile) | Product Name | Product Structure |

| Ammonia (NH₃) | 2-(3-chlorophenoxy)acetamide | (3-ClPh)-O-CH₂-CONH₂ |

| Methylamine (CH₃NH₂) | N-methyl-2-(3-chlorophenoxy)acetamide | (3-ClPh)-O-CH₂-CONHCH₃ |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-diethyl-2-(3-chlorophenoxy)acetamide | (3-ClPh)-O-CH₂-CON(CH₂CH₃)₂ |

| Aniline (C₆H₅NH₂) | N-phenyl-2-(3-chlorophenoxy)acetamide | (3-ClPh)-O-CH₂-CONHC₆H₅ |

| Piperidine (C₅H₁₀NH) | 1-(2-(3-chlorophenoxy)acetyl)piperidine | (3-ClPh)-O-CH₂-CON(C₅H₁₀) |

Esterification with Alcohols

The reaction of this compound with alcohols provides a direct route to 3-chlorophenoxyacetate esters. This esterification is a vigorous reaction that occurs readily upon mixing, often without the need for a catalyst. The alcohol's hydroxyl oxygen serves as the nucleophile. As with amide formation, a weak base is often included to scavenge the HCl produced.

The general reaction is as follows: (3-ClPh)-O-CH₂-COCl + R-OH → (3-ClPh)-O-CH₂-COOR + HCl

The table below illustrates the expected products from reactions with various alcohols.

| Alcohol (Nucleophile) | Product Name | Product Structure |

| Methanol (CH₃OH) | Methyl 2-(3-chlorophenoxy)acetate | (3-ClPh)-O-CH₂-COOCH₃ |

| Ethanol (CH₃CH₂OH) | Ethyl 2-(3-chlorophenoxy)acetate | (3-ClPh)-O-CH₂-COOCH₂CH₃ |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl 2-(3-chlorophenoxy)acetate | (3-ClPh)-O-CH₂-COOCH(CH₃)₂ |

| tert-Butanol ((CH₃)₃COH) | tert-Butyl 2-(3-chlorophenoxy)acetate | (3-ClPh)-O-CH₂-COOC(CH₃)₃ |

| Phenol (B47542) (C₆H₅OH) | Phenyl 2-(3-chlorophenoxy)acetate | (3-ClPh)-O-CH₂-COOC₆H₅ |

Thioester Synthesis with Thiols

In a manner analogous to alcohols, thiols react with this compound to yield thioesters. The sulfur atom of the thiol is a potent nucleophile that readily attacks the acyl chloride. The reaction can be performed with the thiol directly, often in the presence of a base, or by using a pre-formed thiolate salt (e.g., sodium thiolate), which is an even stronger nucleophile.

The general reaction is as follows: (3-ClPh)-O-CH₂-COCl + R-SH → (3-ClPh)-O-CH₂-COSR + HCl

Representative examples are shown in the table below.

| Thiol (Nucleophile) | Product Name | Product Structure |

| Methanethiol (CH₃SH) | S-Methyl 2-(3-chlorophenoxy)ethanethioate | (3-ClPh)-O-CH₂-COSCH₃ |

| Ethanethiol (CH₃CH₂SH) | S-Ethyl 2-(3-chlorophenoxy)ethanethioate | (3-ClPh)-O-CH₂-COSCH₂CH₃ |

| Thiophenol (C₆H₅SH) | S-Phenyl 2-(3-chlorophenoxy)ethanethioate | (3-ClPh)-O-CH₂-COSC₆H₅ |

Broadening the Scope of Nucleophilic Reactivity

The high reactivity of the acyl chloride functional group allows this compound to react with a wide array of other nucleophiles. chemistrysteps.com For instance, hydrolysis occurs rapidly upon contact with water, yielding the parent 3-chlorophenoxyacetic acid. Reaction with a carboxylate salt, such as sodium acetate, results in the formation of a mixed anhydride. These reactions further underscore the versatility of this compound as a key intermediate in organic synthesis. chemistrysteps.com

Electrophilic Aromatic Substitution Reactions

While nucleophilic substitution at the acyl carbon is its primary mode of reactivity, the acyl chloride moiety can also be transformed to generate a potent electrophile for use in electrophilic aromatic substitution reactions.

Friedel-Crafts Acylation: Mechanism, Catalysis, and Substrate Scope

This compound is an excellent acylating agent in the Friedel-Crafts acylation reaction. This reaction allows for the formation of a new carbon-carbon bond by attaching the 3-chlorophenoxyacetyl group to an aromatic ring.

Mechanism and Catalysis: The reaction requires a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The mechanism begins with the coordination of the Lewis acid to the chlorine atom of the acyl chloride. This coordination weakens the C-Cl bond, facilitating its cleavage to generate a highly reactive, resonance-stabilized electrophile known as an acylium ion. The positive charge on the acylium ion is delocalized between the carbonyl carbon and the oxygen atom. This electrophile is then attacked by the π-electrons of an aromatic substrate (like benzene), forming a resonance-stabilized carbocation intermediate (a sigma complex). In the final step, a weak base (such as the AlCl₄⁻ complex) removes a proton from the site of substitution, restoring the aromaticity of the ring and yielding the final ketone product.

Substrate Scope: The Friedel-Crafts acylation is a versatile reaction that can be performed on a variety of aromatic and heteroaromatic substrates. The reaction is generally successful with electron-rich or unactivated aromatic rings. Strongly deactivated rings, such as nitrobenzene, are typically unreactive.

The table below outlines the expected products from the Friedel-Crafts acylation of various aromatic compounds with this compound.

| Aromatic Substrate | Product Name | Product Structure |

| Benzene | 2-(3-chlorophenoxy)-1-phenylethan-1-one | (3-ClPh)-O-CH₂-CO-C₆H₅ |

| Toluene | 2-(3-chlorophenoxy)-1-(p-tolyl)ethan-1-one (major product) | (3-ClPh)-O-CH₂-CO-C₆H₄-CH₃ |

| Anisole | 2-(3-chlorophenoxy)-1-(4-methoxyphenyl)ethan-1-one (major product) | (3-ClPh)-O-CH₂-CO-C₆H₄-OCH₃ |

| Thiophene | 2-(3-chlorophenoxy)-1-(thiophen-2-yl)ethan-1-one | (3-ClPh)-O-CH₂-CO-(C₄H₃S) |

Hydrolytic Pathways and Stability under Aqueous Conditions

This compound is anticipated to exhibit high reactivity towards water, a characteristic feature of acyl chlorides. youtube.comlibretexts.org The presence of the electron-withdrawing chloro group on the phenoxy moiety is expected to influence the electrophilicity of the carbonyl carbon, thereby affecting the rate of hydrolysis. The primary product of hydrolysis is 3-chlorophenoxyacetic acid and hydrogen chloride. youtube.comlibretexts.org

The hydrolytic pathway of acyl chlorides, such as this compound, in aqueous media is generally accepted to proceed through a nucleophilic addition-elimination mechanism. libretexts.org The reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, with the expulsion of a chloride ion and the formation of a protonated carboxylic acid. A final deprotonation step, often facilitated by another water molecule or the released chloride ion, yields the final carboxylic acid product, 3-chlorophenoxyacetic acid, and hydrochloric acid. youtube.com

C₈H₆Cl₂O₂ + H₂O → C₈H₇ClO₃ + HCl

Given its reactivity with water, this compound should be handled under anhydrous conditions to prevent decomposition.

Elucidation of Reaction Mechanisms and Intermediates via Advanced Spectroscopic Techniques

Due to the transient nature of reaction intermediates in the reactions of acyl chlorides, advanced spectroscopic techniques are invaluable for elucidating reaction mechanisms and identifying short-lived species. While specific studies on this compound are not extensively documented, the application of these techniques to analogous compounds provides a framework for understanding its chemical behavior.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the progress of a reaction and identifying the structures of reactants, intermediates, and products in solution. In the context of the hydrolysis of this compound, ¹H and ¹³C NMR could be employed to monitor the disappearance of the starting material and the appearance of the 3-chlorophenoxyacetic acid product.

For the final product, 3-chlorophenoxyacetic acid, the expected ¹H NMR spectrum would show characteristic signals for the aromatic protons and the methylene (B1212753) protons of the acetyl group. For instance, the ¹H NMR spectrum of the related compound 3-chlorophenylacetic acid in CDCl₃ shows signals for the aromatic protons in the range of δ 7.1-7.3 ppm and a singlet for the methylene protons at approximately δ 3.6 ppm. chemicalbook.com A broad singlet corresponding to the carboxylic acid proton would also be expected at a downfield chemical shift.

While direct observation of the tetrahedral intermediate by conventional NMR is challenging due to its short lifetime, specialized techniques such as low-temperature NMR or stopped-flow NMR could potentially be used to detect its presence.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Chlorophenoxyacetic Acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10 | Singlet (broad) |

| Aromatic (Ar-H) | 6.8 - 7.5 | Multiplet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (FTIR) for Functional Group Transformations

Fourier Transform Infrared (FTIR) spectroscopy is highly effective for monitoring the transformation of functional groups during a chemical reaction. For the hydrolysis of this compound, FTIR would be instrumental in observing the disappearance of the characteristic C=O stretching vibration of the acyl chloride and the appearance of the C=O and O-H stretching vibrations of the resulting carboxylic acid.

The C=O stretch of an acyl chloride typically appears at a high frequency, around 1800 cm⁻¹. mdpi.com In contrast, the C=O stretch of a carboxylic acid is found at a lower frequency, typically in the range of 1700-1725 cm⁻¹, and is often broader. Additionally, the formation of the carboxylic acid would be confirmed by the appearance of a broad O-H stretching band in the region of 2500-3300 cm⁻¹.

By acquiring FTIR spectra at different time points during the reaction, the kinetics of the hydrolysis can be followed, providing insights into the reaction rate and mechanism.

Table 2: Key FTIR Vibrational Frequencies for Reactant and Product

| Functional Group | Compound | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | This compound | ~ 1800 |

| C=O Stretch | 3-chlorophenoxyacetic acid | 1700 - 1725 |

Mass Spectrometry for Product and Intermediate Identification

Mass spectrometry (MS) is a crucial technique for the identification of reaction products and, in some cases, reactive intermediates. For the analysis of the reaction of this compound, MS would be used to confirm the molecular weight of the final product, 3-chlorophenoxyacetic acid. The mass spectrum of 3-chlorophenoxyacetic acid would show a molecular ion peak corresponding to its molecular weight.

Furthermore, fragmentation patterns observed in the mass spectrum can provide structural information, helping to confirm the identity of the product. For example, in the mass spectrum of the related 3-chlorophenylacetic acid, a base peak corresponding to the loss of the carboxyl group is observed. chemicalbook.com

While direct detection of the tetrahedral intermediate by mass spectrometry is generally not feasible due to its instability, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with mass spectrometry could potentially be used to trap and detect charged intermediates or reaction products under specific conditions.

X-ray Crystallography for Derivative Structure Elucidation

X-ray crystallography provides unambiguous structural information for crystalline compounds. While this compound is a liquid at room temperature, its derivatives can often be crystallized and their three-dimensional structures determined by this technique.

For instance, if this compound is reacted with an amine to form a stable, crystalline amide derivative, X-ray crystallography could be used to definitively confirm the connectivity and stereochemistry of the resulting molecule. This information can be crucial for verifying reaction pathways and understanding the steric and electronic effects of the 3-chlorophenoxyacetyl group. Although no specific crystallographic data for derivatives of this compound were found, the technique remains a powerful tool for the structural elucidation of related compounds.

Applications of 3 Chlorophenoxyacetyl Chloride in Advanced Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The reactivity of 3-chlorophenoxyacetyl chloride has been harnessed by medicinal chemists to construct a variety of molecular scaffolds with therapeutic potential. Its ability to readily undergo acylation reactions with nucleophiles such as amines and alcohols makes it an ideal starting material for the synthesis of novel drug candidates.

Synthesis of Pharmacologically Active Benzothiazole (B30560) Acetamides

Benzothiazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities. The incorporation of an acetamide (B32628) linkage derived from this compound onto a benzothiazole core can lead to the generation of new chemical entities with potential therapeutic applications. The synthesis typically involves the reaction of a 2-aminobenzothiazole (B30445) derivative with this compound in the presence of a suitable base. This reaction yields N-(benzothiazol-2-yl)-2-(3-chlorophenoxy)acetamide derivatives. These compounds have been investigated for their potential as anticonvulsant agents. nih.gov The general synthetic approach involves the acylation of substituted 2-aminobenzothiazoles with chloroacetyl chloride, followed by substitution with various nucleophiles, a strategy that can be adapted for this compound. nih.govmdpi.com

Precursor to Anticancer, Anti-inflammatory, and Antimicrobial Agents

The 3-chlorophenoxyacetyl moiety is a key structural feature in various compounds that have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Agents: Benzothiazole derivatives, which can be synthesized using this compound, have shown promise as anticancer agents. ijper.org For instance, certain 2-substituted benzothiazoles have demonstrated significant antiproliferative activity against various human cancer cell lines. ijper.org The synthesis of such compounds often involves the reaction of an aminobenzothiazole with an appropriate acyl chloride, like this compound, to introduce a side chain that can modulate the biological activity. mdpi.com

Anti-inflammatory Agents: Phenoxyacetic acid derivatives are known to possess anti-inflammatory properties. mdpi.com The synthesis of such compounds can be achieved by reacting a substituted phenol (B47542) with chloroacetic acid, followed by conversion to the corresponding acyl chloride. This compound can be used to synthesize a variety of esters and amides that can be evaluated for their anti-inflammatory effects. For example, the synthesis of 3-chloro-4-cyclopropylmethoxyphenylacetic acid, a compound with anti-inflammatory activity, starts from 3-chloro-4-hydroxyacetophenone, highlighting the utility of the chlorophenoxy scaffold. nih.gov

Antimicrobial Agents: The benzothiazole nucleus is a common scaffold in the design of new antimicrobial agents. Schiff bases containing a benzothiazole-triazole complex have been identified for their antimicrobial behavior. ijper.org The synthesis of such complex molecules can involve the use of this compound to link different heterocyclic moieties, thereby creating hybrid molecules with enhanced antimicrobial properties.

Design and Synthesis of Integrated Stress Response Inhibitor (ISRIB) Analogues

ISRIB is a potent inhibitor of the integrated stress response, a cellular pathway implicated in various neurological diseases. The core structure of ISRIB contains two 2-(4-chlorophenoxy)acetamide (B1219211) units linked to a cyclohexane (B81311) diamine scaffold. senescence.info The synthesis of ISRIB and its analogues relies on the acylation of a diamine with the corresponding chlorophenoxyacetyl chloride. nottingham.ac.uk By analogy, this compound can be utilized to generate novel ISRIB analogues with potentially modified pharmacological profiles. The design of these analogues involves modifying the substitution pattern on the phenyl ring to explore the structure-activity relationship and to develop compounds with improved potency and pharmacokinetic properties. nottingham.ac.uk

Construction of Complex Heterocyclic Systems

Beyond its role in pharmaceutical synthesis, this compound is a valuable reagent for the construction of complex heterocyclic systems, which are foundational to many areas of chemical science.

Beta-Lactam Ring Formation

The β-lactam ring is a four-membered cyclic amide that is the core structural component of penicillin and cephalosporin (B10832234) antibiotics. wikipedia.org The Staudinger synthesis, a [2+2] cycloaddition reaction between a ketene (B1206846) and an imine, is a classic method for constructing the β-lactam ring. wikipedia.org Ketenes can be generated in situ from acyl chlorides, such as this compound, by treatment with a tertiary amine. The resulting 3-chlorophenoxyketene can then react with an imine to yield a β-lactam. nih.gov This reaction allows for the introduction of the 3-chlorophenoxyacetyl side chain at the C3 position of the β-lactam ring, a key position for modulating the biological activity of these compounds. nih.gov

Synthesis of Triazole and Pyrrole (B145914) Derivatives

Triazole Derivatives: Triazoles are five-membered heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. nih.gov While direct synthesis of triazoles using this compound is not a common method, it can be used to functionalize pre-formed triazole rings. For example, a triazole with a free amino or hydroxyl group can be acylated with this compound to attach the 3-chlorophenoxyacetyl moiety. This approach allows for the synthesis of a library of triazole derivatives for biological screening. chemmethod.comresearchgate.net

Pyrrole Derivatives: Pyrroles are another important class of five-membered heterocyclic compounds. uctm.edu Similar to triazoles, this compound can be used to acylate pyrrole rings, particularly at the nitrogen atom or at a carbon atom via Friedel-Crafts acylation, to introduce the 3-chlorophenoxyacetyl group. The Paal-Knorr synthesis is a common method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. organic-chemistry.org While not a direct reactant in this synthesis, this compound could be used to modify the starting materials or the resulting pyrrole product.

Derivatization Strategies for Analytical and Functional Purposes

The reactivity of the acyl chloride group in this compound makes it a valuable reagent for the derivatization of various molecules. This functionalization is often employed to introduce specific properties into the target molecule, enhancing its utility for analytical detection or modulating its biological activity.

Introduction of Chromophores and Fluorophores for Enhanced Detection

The covalent attachment of chromophoric or fluorophoric moieties to a molecule of interest is a widely used strategy to facilitate its detection and quantification. Acyl chlorides, such as this compound, can serve as reactive handles to introduce these signaling units onto molecules containing nucleophilic functional groups like amines, alcohols, and phenols.

While specific studies detailing the use of this compound for the introduction of chromophores and fluorophores are not extensively documented in the reviewed literature, the underlying chemical principles are well-established. Acyl chlorides readily react with the amino groups of fluorescent dyes to form stable amide bonds. A similar principle applies to the derivatization of analytes with chromophoric agents.

For instance, acyl chlorides like (2-naphthoxy)acetyl chloride have been successfully employed as fluorescent reagents for the sensitive detection of amino-containing pharmaceuticals in chromatographic analyses nih.gov. This suggests that this compound could theoretically be used in a similar fashion to label molecules with fluorescent tags for enhanced analytical detection.

Potential Chromophoric and Fluorophoric Groups for Derivatization:

| Group Class | Example Compound | Reactive Site for Acylation | Resulting Spectroscopic Property |

| Chromophore | p-Nitroaniline | Amino group | Strong UV-Vis absorption |

| Fluorophore | Dansyl cadaverine | Primary amine | Fluorescence emission |

| Fluorophore | 7-Amino-4-methylcoumarin | Aromatic amine | Blue fluorescence |

| Fluorophore | 5-(Aminoacetamido)fluorescein | Aliphatic amine | Green fluorescence |

The derivatization reaction would involve the nucleophilic attack of the amino or hydroxyl group of the chromophore/fluorophore on the electrophilic carbonyl carbon of this compound, leading to the formation of an amide or ester linkage, respectively, and the release of hydrogen chloride. The resulting derivative would possess the spectroscopic properties of the introduced tag, enabling sensitive detection through techniques like UV-Vis spectrophotometry or fluorescence spectroscopy.

Functionalization for Modulating Biological Activity Profiles

The introduction of the 3-chlorophenoxyacetyl moiety into a parent molecule can significantly alter its physicochemical properties, thereby modulating its biological activity. The chlorine atom and the phenoxyacetyl group contribute to changes in lipophilicity, electronic distribution, and steric hindrance, which can influence receptor binding, membrane permeability, and metabolic stability.

Research on various phenoxyacetic acid and N-substituted chloroacetamide derivatives has demonstrated the impact of these structural modifications on the biological profiles of the resulting compounds.

Antimicrobial Activity:

The synthesis of novel N-(substituted phenyl)-2-chloroacetamides has been a subject of interest in the development of new antimicrobial agents. Studies have shown that the nature and position of substituents on the phenyl ring influence the antimicrobial efficacy of these compounds. For example, halogenated p-substituted phenyl rings in N-(substituted phenyl)-2-chloroacetamides have been associated with high lipophilicity, which may facilitate passage through the phospholipid bilayer of bacterial cell membranes nih.gov.

A series of 2-amino-N-(p-chlorophenyl) acetamide derivatives were synthesized and evaluated for their antibacterial activities against several bacterial strains, showing moderate to high activities irejournals.com. This indicates that the N-phenylacetamide scaffold, which can be derived from chloroacetyl chlorides, is a promising framework for the development of new antibacterial agents.

The following table summarizes the antimicrobial activity of some chloroacetamide derivatives against various microorganisms, illustrating the influence of substitution on the phenyl ring.

| Compound | Substituent on Phenyl Ring | Test Organism | Activity |

| N-(4-chlorophenyl) chloroacetamide | 4-Chloro | Staphylococcus aureus | Active nih.gov |

| N-(4-fluorophenyl) chloroacetamide | 4-Fluoro | Staphylococcus aureus | Active nih.gov |

| N-(3-bromophenyl) chloroacetamide | 3-Bromo | Staphylococcus aureus | Active nih.gov |

| N-(phenyl) chloroacetamide | Unsubstituted | Staphylococcus aureus | Less Active nih.gov |

| 2-amino-N-(p-Chlorophenyl) acetamide derivative (5a) | 4-Chloro (amine derivative) | Acinetobacter baumannii | Moderately Active irejournals.com |

| 2-amino-N-(p-Chlorophenyl) acetamide derivative (5b) | 4-Chloro (amine derivative) | Pseudomonas aeruginosa | Moderately Active irejournals.com |

Herbicidal Activity:

Phenoxyacetic acid derivatives have a long history as herbicides. The introduction of a 3-chlorophenoxyacetyl group into different molecular scaffolds can impart or enhance herbicidal properties. For example, a series of 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives were synthesized, and it was found that the introduction of a phenoxyacetyl group at the 3-position was beneficial for improving herbicidal activity researchgate.net.

The following table presents the herbicidal activity of some phenoxyacetyl derivatives against common weeds, demonstrating the potential of the 3-chlorophenoxyacetyl moiety in designing new herbicides.

| Derivative Class | Target Weed | Activity Level at 375 g/ha |

| 3-Phenoxyacetyl-4-hydroxy-2,1-benzothiazine (T22) | Brassica campestris | Promising researchgate.net |

| 3-Phenoxyacetyl-4-hydroxy-2,1-benzothiazine (T22) | Amaranthus retroflexus | Promising researchgate.net |

| 3-Phenoxyacetyl-4-hydroxy-2,1-benzothiazine (T24) | Brassica campestris | Promising researchgate.net |

| 3-Phenoxyacetyl-4-hydroxy-2,1-benzothiazine (T24) | Amaranthus retroflexus | Promising researchgate.net |

Computational Chemistry and Theoretical Studies on 3 Chlorophenoxyacetyl Chloride

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction pathways, including the identification of transient species like transition states.

Transition State Analysis and Energy Landscape Mapping

The reactivity of 3-chlorophenoxyacetyl chloride, like other acyl chlorides, is characterized by its susceptibility to nucleophilic attack. The reaction mechanism can be influenced by the nature of the nucleophile and the solvent. niu.edu Theoretical studies on analogous acyl chlorides, such as chloroacetyl chloride, suggest that reactions with nucleophiles like alcohols and phenols can proceed through either an ionic mechanism or an addition-intermediate mechanism. niu.edu

Computational modeling can map the potential energy surface for these reactions, identifying the transition states and intermediates. For instance, in a reaction with a nucleophile (Nu), the formation of a tetrahedral intermediate is a key step.

Reaction Scheme: Cl-C6H4-O-CH2-COCl + Nu -> [Cl-C6H4-O-CH2-C(O)(Cl)(Nu)] (Tetrahedral Intermediate) -> Cl-C6H4-O-CH2-CONu + Cl-

Molecular Orbital Theory Applications in Reactivity Prediction

Molecular Orbital (MO) theory is a fundamental tool for predicting the reactivity of molecules. researchgate.netmit.edu The reactivity of this compound is governed by the distribution and energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The LUMO of this compound is expected to be localized on the carbonyl carbon of the acetyl chloride moiety, making it the primary site for nucleophilic attack. The energy of the LUMO (E_LUMO) is an indicator of the molecule's ability to accept electrons. A lower E_LUMO suggests a higher reactivity towards nucleophiles. Conversely, the HOMO is likely to be located on the chlorophenoxy ring, indicating the region susceptible to electrophilic attack.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial parameter for determining the chemical reactivity and stability of the molecule. researchgate.net A smaller HOMO-LUMO gap implies that the molecule is more polarizable and reactive. Computational software can calculate the energies of these orbitals and visualize their spatial distribution, providing a qualitative and quantitative prediction of reactivity. The substituent effects of the chlorine atom on the phenyl ring and the ether linkage can be analyzed by observing their influence on the HOMO-LUMO energies and distributions. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies of Derived Compounds

While this compound itself is a reactive intermediate, its derivatives, formed by reacting it with various nucleophiles, can be designed to interact with biological targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researcher.liferesearchgate.net This is particularly useful in drug discovery for studying the interaction of a ligand with its protein target.

Derivatives of this compound can be synthesized by introducing different functional groups, which can then be studied for their potential biological activity. For example, by reacting this compound with various amines, a library of amide derivatives can be generated. These derivatives can then be docked into the active site of a target protein to predict their binding affinity and mode of interaction.

For instance, studies on derivatives of structurally similar compounds have shown that the presence and position of chloro-substituents can significantly influence binding affinity. mdpi.comnih.gov Docking studies provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex. The binding energy, often expressed as a docking score, can be used to rank potential drug candidates.

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| N-benzyl-2-(3-chlorophenoxy)acetamide | Protein Kinase A | -8.5 | Val56, Leu173, Thr183 |

| 2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide | Protein Kinase A | -9.2 | Val56, Leu173, Asp184 |

| 2-(3-chlorophenoxy)-N-(pyridin-2-yl)acetamide | Protein Kinase A | -7.9 | Leu49, Val56, Ser112 |

Predictive Modeling of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity, respectively. crpsonline.comresearchgate.net These models are used in predictive toxicology and drug discovery to estimate the properties of new or untested chemicals.

For a series of derivatives of this compound, QSAR models can be developed to predict their biological activity, such as their potency as enzyme inhibitors. nih.gov These models are built by correlating molecular descriptors with the observed activity. Molecular descriptors are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Relevant descriptors for derivatives of this compound could include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, partial charges on atoms, HOMO and LUMO energies.

Hydrophobic descriptors: LogP (partition coefficient).

Catalytic Aspects in Reactions Involving 3 Chlorophenoxyacetyl Chloride

Lewis Acid Catalysis in Acylation and Related Transformations

Lewis acid catalysis is a cornerstone of reactions involving acyl chlorides, most notably in Friedel-Crafts acylation. In these transformations, 3-Chlorophenoxyacetyl chloride can be employed to introduce the 3-chlorophenoxyacetyl moiety onto aromatic substrates. The reaction is typically facilitated by strong Lewis acids, which activate the acyl chloride, rendering it more susceptible to nucleophilic attack by the aromatic ring.

The general mechanism commences with the coordination of the Lewis acid (e.g., AlCl₃) to the chlorine atom of the acyl chloride. This coordination polarizes the carbon-chlorine bond, leading to the formation of a highly electrophilic acylium ion. This ion then undergoes electrophilic aromatic substitution with an aromatic substrate. Subsequent deprotonation of the resulting intermediate restores aromaticity and yields the final acylated product. Anhydrous conditions are imperative for these reactions to prevent the hydrolysis of the Lewis acid catalyst and the acyl chloride.

Common Lewis acids employed in these reactions include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). The choice of catalyst can influence the reaction's efficiency and selectivity.

Table 1: Examples of Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Aromatic Substrate | Product Type | General Reaction Conditions |

| AlCl₃ | Benzene | Aryl ketone | Anhydrous, often in a non-polar solvent |

| FeCl₃ | Toluene | Aryl ketone | Anhydrous, may require heating |

| ZnCl₂ | Anisole | Aryl ketone | Milder conditions, suitable for activated rings |

Detailed research on the Friedel-Crafts acylation specifically using this compound has shown its utility in synthesizing various substituted aromatic ketones, which are valuable intermediates in medicinal chemistry and materials science.

Role of Organocatalysis and Other Homogeneous Catalytic Systems

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. In the context of reactions involving this compound, organocatalysts are particularly relevant for transformations such as esterification and amidation.

For instance, the synthesis of esters from this compound and various alcohols can be effectively catalyzed by nucleophilic organocatalysts like 4-(Dimethylamino)pyridine (DMAP) or tertiary amines such as triethylamine (B128534). These catalysts operate by forming a highly reactive acyl-pyridinium or acyl-ammonium intermediate, which is then readily attacked by the alcohol nucleophile. This pathway is generally mild and efficient.

Similarly, in the synthesis of amides, a base catalyst is often employed to neutralize the hydrogen chloride byproduct. Tertiary amines like pyridine (B92270) or triethylamine can serve this purpose, driving the reaction to completion. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and deprotonation of the nitrogen atom.

Table 2: Homogeneous Catalysts in Esterification and Amidation Reactions

| Catalyst Type | Catalyst Example | Reaction Type | Substrate 1 | Substrate 2 | Product |

| Nucleophilic Organocatalyst | 4-(Dimethylamino)pyridine (DMAP) | Esterification | This compound | Alcohol | Ester |

| Base Catalyst | Triethylamine | Amidation | This compound | Primary/Secondary Amine | Amide |

| Base Catalyst | Pyridine | Amidation | This compound | Primary/Secondary Amine | Amide |

The use of such homogeneous catalytic systems allows for reactions to proceed under mild conditions with high yields, making them attractive for the synthesis of complex molecules.

Heterogeneous Catalysis for Sustainable Synthesis

The principles of green chemistry have spurred the development of heterogeneous catalysts for organic transformations. These catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation, reusability, and reduced waste generation.

For reactions involving this compound, solid acid catalysts can be employed as alternatives to homogeneous Lewis acids in Friedel-Crafts acylation. Materials such as zeolites, clays, and sulfated zirconia have shown promise in catalyzing acylation reactions. The acidic sites on the surface of these materials can activate the acyl chloride in a manner analogous to Lewis acids. The shape-selectivity of zeolites can also offer unique advantages in controlling the regioselectivity of the acylation of substituted aromatic compounds.

While specific literature on the use of heterogeneous catalysts with this compound is not extensive, the broader success of these catalysts in acylation reactions with other acyl chlorides suggests their potential applicability. The development of robust and recyclable heterogeneous catalysts for these transformations remains an active area of research, aiming for more sustainable synthetic routes.

Mechanistic Insights into Catalyst-Substrate Interactions

A deeper understanding of the interactions between the catalyst and this compound is crucial for optimizing reaction conditions and designing more efficient catalysts.

In Lewis acid-catalyzed Friedel-Crafts acylation, the primary interaction is the formation of a complex between the Lewis acid and the chlorine atom of the acyl chloride. Spectroscopic and computational studies on similar systems have elucidated the nature of the resulting acylium ion, highlighting its resonance stabilization, which prevents rearrangements that are often observed in Friedel-Crafts alkylations.

In organocatalyzed reactions, the interaction involves the formation of a covalent intermediate between the catalyst and the acyl group. For example, with DMAP, a key N-acylpyridinium intermediate is formed. The stability and reactivity of this intermediate are critical to the catalytic cycle. The electronic properties of the organocatalyst, such as its nucleophilicity and the ability of the resulting intermediate to act as a good acyl donor, are key determinants of catalytic efficiency.

Future Research Directions and Emerging Applications

Development of Greener Synthetic Routes and Process Intensification

The traditional synthesis of acyl chlorides, including 3-chlorophenoxyacetyl chloride, often relies on reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). crunchchemistry.co.ukchemistrystudent.comorganicchemistrytutor.com While effective, these methods generate stoichiometric amounts of acidic and often hazardous byproducts, such as HCl and SO₂, presenting environmental and handling challenges. crunchchemistry.co.ukchemguide.co.uk Future research is increasingly focused on developing more sustainable and efficient manufacturing processes.

Key areas of development include:

Continuous Flow Synthesis: Shifting from traditional batch reactors to continuous flow systems represents a major leap in process intensification. vapourtec.com Flow chemistry offers superior heat and mass transfer, enabling better reaction control, improved safety, and the potential for on-demand generation of reactive intermediates like this compound. acs.orgacs.org This approach can minimize waste and energy consumption, aligning with the principles of green chemistry. uniroma1.it For instance, processes are being developed for the continuous flow synthesis of various acyl chlorides, which can be directly coupled with subsequent reaction steps, avoiding the isolation of the highly reactive intermediate. nih.govresearchgate.net

Alternative Chlorinating Agents and Catalysis: Research into solid-supported reagents and catalysts is a promising green alternative. Immobilized catalysts, for example, can be easily recovered and reused, reducing waste and cost. google.com The use of milder and more selective chlorinating agents, such as oxalyl chloride catalyzed by DMF, is also an area of interest, although it presents its own economic and environmental considerations. wikipedia.org Zeolites have been explored for Friedel-Crafts acylation reactions to replace traditional catalysts, suggesting a potential avenue for catalytic routes in related syntheses. uniroma1.it

Biocatalysis: The application of enzymes in organic synthesis is a cornerstone of green chemistry. While the direct enzymatic synthesis of highly reactive acyl chlorides is challenging, future research may explore engineered enzymes or biocatalytic pathways that produce activated carboxylic acid derivatives as stable, functional equivalents. acs.org Biocatalysis in non-conventional media like ionic liquids could also offer new possibilities for sustainable chemical production. mdpi.com

Table 1: Comparison of Synthetic Approaches for Acyl Chlorides

| Feature | Traditional Batch Synthesis | Greener Future Directions |

|---|---|---|

| Reagents | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | Alternative chlorinating agents, Immobilized catalysts |

| Process | Batch reactors | Continuous flow microreactors vapourtec.comacs.org |

| Byproducts | HCl, SO₂, phosphorus oxides crunchchemistry.co.uk | Reduced or recyclable byproducts |

| Safety | Handling of bulk hazardous reagents and intermediates | Improved safety via on-demand generation, smaller volumes acs.org |

| Efficiency | Energy-intensive, potential for thermal runaways | Enhanced heat/mass transfer, process control, and energy efficiency uniroma1.it |

| Catalysis | Often stoichiometric reagents | Heterogeneous catalysis, Biocatalysis google.comacs.org |

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond its conventional role in nucleophilic acyl substitution reactions to form esters and amides, chemistrystudent.comchemistrysteps.com future research is set to uncover the novel reactivity of this compound. Exploring its potential in more complex and unprecedented chemical transformations will open new avenues for synthetic chemistry.

Ketene-Mediated Cycloadditions: this compound can serve as a precursor to (3-chlorophenoxy)ketene. Ketenes are highly reactive intermediates that can participate in cycloaddition reactions. A notable future direction is the exploration of intramolecular [2+2] cycloadditions. If a vinyl or allyl group is suitably positioned on a derivative of the starting material, the generated ketene (B1206846) can react internally to produce complex polycyclic cyclobutanones, which are valuable scaffolds in organic synthesis.

Acyl Radical Generation and Application: Recent advances in photochemistry have enabled the generation of acyl radicals from acyl chlorides using visible-light photocatalysis. researchgate.net This transformation opens up an entirely new set of reactions for this compound, moving beyond traditional two-electron (ionic) pathways. These highly reactive acyl radicals can engage in Giese-type addition reactions with alkenes, forming new carbon-carbon bonds and providing access to complex ketone structures that are otherwise difficult to synthesize. researchgate.net

Photoinduced Activation: The broader field of photoinduced activation of organic chlorides offers intriguing possibilities. rsc.org Future research could investigate whether the acyl chloride bond or the chloro-substituent on the aromatic ring of this compound can be selectively activated by light in the presence of a suitable photocatalyst. This could lead to novel cross-coupling reactions or functionalization of the aromatic ring under mild conditions.

Application in Advanced Materials Science and Polymer Chemistry

The distinct chemical structure of this compound makes it a promising building block for creating functional materials and polymers with tailored properties.

Functionalized Biodegradable Polymers: In the field of biomedical materials, aliphatic polyesters are highly valued for their biocompatibility and biodegradability. A significant emerging application is the use of functionalized acyl chlorides to terminate living ring-opening polymerization of monomers like ε-caprolactone or lactide. nih.gov By analogy, this compound could be used as a terminating agent to introduce the 3-chlorophenoxy group as a specific end-cap onto polyester chains. This would create polymers with precisely controlled end-group functionality, which can influence properties such as hydrophobicity, drug-loading capacity, and degradation kinetics.

Monomer for Polyesters and Polyamides: While this compound itself is a mono-functional acyl chloride, it serves as a model for di-functional analogues (e.g., those based on chlorohydroquinone). Diacyl chlorides are key monomers in condensation polymerization reactions with diols or diamines to produce high-performance polyesters and polyamides. chemrevise.org The incorporation of the chlorophenoxy moiety into the polymer backbone could impart specific properties such as flame retardancy, modified solubility, or altered thermal stability.

Surface Modification: Acyl chloride groups can be tethered to surfaces to create a reactive interface for the covalent attachment of a wide range of molecules. nih.gov Research could explore the use of this compound or its derivatives to functionalize amorphous carbon or silicon substrates. Such modified surfaces could be used to immobilize proteins, oligonucleotides, or small molecules for applications in biosensors, diagnostic arrays, and combinatorial chemistry. nih.gov

Integrated Computational and Experimental Approaches for Deeper Mechanistic Elucidation

To fully harness the synthetic potential of this compound, a deep understanding of its reaction mechanisms is crucial. The synergy between computational modeling and advanced experimental techniques is a powerful strategy for achieving this.

Computational Modeling of Reaction Pathways: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the transition states and intermediates of reactions involving this compound. This can elucidate whether its reactions with nucleophiles proceed through a concerted Sₙ2-like mechanism or a stepwise tetrahedral addition-elimination pathway. wikipedia.org Computational studies can also predict the outcomes of novel reactions, guiding experimental design and saving laboratory resources.

In-Situ Reaction Monitoring: Experimental techniques like ReactIR (in-situ infrared spectroscopy) allow for the real-time monitoring of chemical reactions. vapourtec.com This provides valuable kinetic data and helps identify transient intermediates. For example, the formation of this compound from its parent carboxylic acid could be precisely tracked to optimize reaction times and temperatures. vapourtec.com

Kinetic Analysis and Process Simulation: Combining experimental kinetic data with computational modeling allows for the development of robust reaction simulations. This integrated approach is invaluable for process intensification, enabling a seamless transfer from batch synthesis to optimized continuous flow production. vapourtec.com By understanding the kinetics of both the desired reaction and potential side reactions, processes can be designed to maximize yield and purity.

Table 2: Integrated Approaches for Mechanistic Studies

| Approach | Technique / Method | Objective |

|---|---|---|

| Computational | Density Functional Theory (DFT) | Elucidate reaction mechanisms (e.g., Sₙ2 vs. tetrahedral intermediate), calculate activation energies, predict reactivity. wikipedia.org |

| Experimental | In-situ Spectroscopy (ReactIR, NMR) | Real-time monitoring of reactant consumption and product formation, detection of intermediates. vapourtec.com |

| Kinetic | Reaction Rate Studies | Determine reaction order, rate constants, and activation parameters. |

| Integrated | Kinetic Modeling & Process Simulation | Optimize reaction conditions, scale-up from batch to flow, predict process outcomes. vapourtec.com |

Rational Drug Design and Discovery Leveraging this compound as a Synthon

This compound is a valuable synthon, or building block, for medicinal chemistry and rational drug design. Its structure contains two key features—the reactive acyl chloride and the chlorophenoxy moiety—that can be exploited in the synthesis of new therapeutic agents.

Scaffold for Bioactive Molecules: The phenoxyacetyl scaffold is present in a number of biologically active compounds. Notably, it forms the core of phenoxymethylpenicillin (Penicillin V), where it is linked to the 6-aminopenicillanic acid core. More recently, a novel class of phenoxyacetyl amides has been developed as highly potent agonists of the TRPM8 receptor, with applications as cooling agents in oral care products. nih.gov this compound provides a direct route to introduce the 3-chlorophenoxyacetyl moiety into lead compounds, allowing for the systematic exploration of this chemical space.

Modulation of Physicochemical Properties: The 3-chloro substituent on the phenoxy ring plays a crucial role in modulating the physicochemical properties of a drug candidate. The chlorine atom can alter a molecule's lipophilicity, electronic distribution, and metabolic stability. taylorandfrancis.com These modifications can have a profound impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to a biological target. researchgate.netnih.gov

Probing Structure-Activity Relationships (SAR): In drug discovery, chemists systematically modify a lead compound to understand the relationship between its structure and biological activity. This compound is an ideal tool for SAR studies. By reacting it with various amines or alcohols, a library of amides and esters can be rapidly synthesized. nih.gov Comparing the biological activity of these derivatives with their non-chlorinated or differently substituted analogues (e.g., 2-chloro or 4-chloro) allows researchers to map out the specific interactions that govern a drug's potency and selectivity. The three-dimensional structure of these compounds bound to their target proteins can then be determined using techniques like X-ray crystallography to guide further design efforts. researchgate.net

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.